An In-depth Technical Guide to 2-Bromobenzyl Fluoride: Molecular Structure, Properties, and Applications
An In-depth Technical Guide to 2-Bromobenzyl Fluoride: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have frequently observed the pivotal role that precisely functionalized building blocks play in the intricate process of drug discovery. Among these, halogenated organic molecules are of particular interest due to the profound influence of halogens on a molecule's physicochemical and pharmacokinetic properties. This guide is dedicated to a comprehensive exploration of 2-Bromobenzyl fluoride, a bifunctional reagent with significant potential in the synthesis of novel chemical entities.
The unique arrangement of a bromine atom on the aromatic ring and a fluorine atom on the benzylic carbon imparts a distinct reactivity profile to this molecule. This document aims to provide a detailed technical overview, moving beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and strategic application. The content herein is structured to be a practical resource for researchers at the bench, providing not only the "what" but also the "why" behind the experimental methodologies and theoretical considerations.
Molecular Structure and Physicochemical Properties
2-Bromobenzyl fluoride is a halogenated aromatic compound with the chemical formula C₇H₆BrF. Its structure consists of a benzene ring substituted with a bromine atom at the ortho-position and a fluoromethyl group.
Molecular Weight and Formula
The exact molecular weight and formula are fundamental parameters for any chemical entity, crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrF | [1] |
| Molecular Weight | 189.02 g/mol | [2] |
| CAS Number | 446-47-9 | [2][3] |
Physical Properties
The physical state and properties of a reagent are critical for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.556 g/mL | [4] |
| Refractive Index | 1.547 | [4] |
Synthesis of 2-Bromobenzyl Fluoride
The synthesis of 2-Bromobenzyl fluoride can be approached through several routes, primarily involving the introduction of the fluorine atom at the benzylic position. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two common strategies are the nucleophilic substitution of a leaving group on the benzyl carbon with a fluoride source, and the deoxofluorination of the corresponding alcohol.
Nucleophilic Fluorination of 2-Bromobenzyl Bromide
A prevalent method for the synthesis of benzyl fluorides is the nucleophilic substitution of a more labile halide, such as bromide, with a fluoride anion. This reaction, typically proceeding via an Sₙ2 mechanism, is influenced by the choice of fluoride source, solvent, and reaction conditions.
Conceptual Workflow:
Experimental Protocol (General):
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Dissolution: Dissolve 2-Bromobenzyl bromide in a suitable anhydrous aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Fluoride Source: Add the fluorinating agent. A variety of fluoride sources can be employed, including silver fluoride (AgF), potassium fluoride (KF) often with a phase-transfer catalyst like 18-crown-6, or amine/HF reagents such as triethylamine tris(hydrofluoride) (Et₃N·3HF). The choice of reagent can influence reactivity and reaction conditions[5].
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Reaction: Stir the mixture at a suitable temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the chosen fluoride source. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction, typically with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.
Deoxofluorination of 2-Bromobenzyl Alcohol
An alternative and widely used method for synthesizing benzyl fluorides is the deoxofluorination of the corresponding benzyl alcohol. This transformation replaces the hydroxyl group with a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this purpose[6].
Conceptual Workflow:
Experimental Protocol (General):
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-bromobenzyl alcohol in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
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Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
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Reagent Addition: Slowly add the deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®) to the cooled solution. This addition is exothermic and should be performed with caution.
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Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons. The aromatic region will display a complex multiplet pattern due to the ortho- and meta-couplings between the four adjacent protons. The benzylic protons will appear as a doublet due to coupling with the adjacent fluorine atom.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show seven distinct signals. The carbon of the fluoromethyl group will be split into a doublet by the fluorine atom with a large one-bond C-F coupling constant. The aromatic carbons will also exhibit smaller couplings to the fluorine.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorptions corresponding to the C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and the C-Br and C-F stretching vibrations.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the fluorine or bromine atom, and the benzylic cleavage to form a bromotropylium ion.
Reactivity and Applications in Drug Development
The utility of 2-Bromobenzyl fluoride in drug discovery stems from its dual reactivity. The fluoromethyl group can be used as a stable structural element, while the bromo-aromatic ring allows for a wide range of subsequent synthetic transformations, such as cross-coupling reactions.
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties[7]. The benzylic fluorine in 2-Bromobenzyl fluoride can:
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Block Metabolic Oxidation: The strong C-F bond can prevent metabolic oxidation at the benzylic position, thereby increasing the metabolic stability and half-life of a drug molecule.
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Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, and excretion.
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Influence Conformation and Binding: The electronegativity of fluorine can influence the local electronic environment and conformational preferences of a molecule, potentially leading to enhanced binding affinity for its biological target.
Synthetic Utility as a Building Block
2-Bromobenzyl fluoride is a valuable building block for introducing the 2-bromobenzyl moiety into a target molecule. The fluoromethyl group is generally stable under many reaction conditions, allowing for further functionalization of the aromatic ring. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, enabling the construction of complex molecular architectures.
Conceptual Workflow for Application:
Potential as a Covalent Modifier
While the C-F bond is generally stable, benzyl fluorides can act as electrophiles under certain conditions, particularly when the aromatic ring is activated with electron-withdrawing groups. This opens up the possibility of using 2-Bromobenzyl fluoride derivatives as covalent modifiers of biological targets, where the benzylic carbon forms a covalent bond with a nucleophilic residue (e.g., cysteine or lysine) on a protein[4]. The bromine atom provides a handle for further derivatization to tune the reactivity and selectivity of such covalent probes.
Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling 2-Bromobenzyl fluoride.
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General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[8].
-
Corrosivity: Based on data for the analogous 2-fluorobenzyl bromide, this compound is expected to be corrosive and can cause severe skin burns and eye damage[9].
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
2-Bromobenzyl fluoride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a stable fluoromethyl group and a reactive bromo-aromatic ring allows for its strategic incorporation into complex molecules to modulate their biological properties. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably predicted from established chemical principles and the behavior of analogous compounds. As the demand for sophisticated, highly functionalized molecules in drug development continues to grow, reagents like 2-Bromobenzyl fluoride will undoubtedly play an increasingly important role in the creation of the next generation of therapeutics.
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